
Tegaserod
Descripción general
Descripción
Tegaserod es un fármaco de molécula pequeña que actúa como un agonista del receptor de serotonina-4 (5-HT4). Se utiliza principalmente para el tratamiento del síndrome del intestino irritable con estreñimiento (SII-E) en mujeres menores de 65 años . This compound fue aprobado inicialmente por la Administración de Alimentos y Medicamentos de los Estados Unidos en 2002, pero fue retirado del mercado en 2007 debido a preocupaciones sobre posibles riesgos cardiovasculares . Fue reintroducido en 2019 con uso restringido .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: . Las condiciones de reacción suelen incluir el uso de disolventes como el etanol y catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial: La producción industrial de tegaserod sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. El uso de reactores automatizados y procesos de flujo continuo ayuda a aumentar la producción manteniendo la consistencia .
Análisis De Reacciones Químicas
Hydrolysis and Primary Metabolic Pathway
Tegaserod’s metabolism begins with acid-catalyzed hydrolysis in the stomach under low pH conditions, forming intermediates that undergo subsequent oxidation and conjugation . This pathway produces 5-methoxyindole-3-carboxylic acid glucuronide (M29) , the main circulating metabolite in human plasma .
Table 1: Key Metabolites and Pathways
Glucuronidation Reactions
This compound undergoes direct N-glucuronidation via UDP-glucuronosyltransferases (UGTs) in the liver and small intestine, forming three isomeric metabolites:
-
M43.2 , M43.8 , and M45.3 (distinguished by glucuronide attachment sites) .
These metabolites account for ~5% of total this compound metabolism and are excreted renally .
Enzyme Interactions and Inhibition
In vitro studies reveal this compound’s inhibitory effects on cytochrome P450 enzymes:
Table 2: CYP Enzyme Inhibition Data
C<sub>max</sub>: Maximal plasma concentration (6 mg dose ≈ 2.9 ng/mL) .
In Vitro Platelet Aggregation Effects
At supratherapeutic concentrations (10× C<sub>max</sub>), this compound and M29 increase platelet aggregation by up to 74% and 16% , respectively, in vitro . Clinical relevance remains unclear due to lack of in vivo correlation .
Reaction Kinetics and Excretion
-
Excretion : 67% unchanged in feces; 33% as metabolites in urine .
-
Dose proportionality : Linear pharmacokinetics observed at 2–12 mg doses .
Impact of Renal Impairment
Severe renal dysfunction (CrCl <15 mL/min) increases systemic exposure to M29 by 10-fold , though this compound’s pharmacokinetics remain unaffected .
Stability and Degradation
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Tegaserod functions by stimulating 5-HT4 serotonin receptors in the gastrointestinal tract, enhancing motility and reducing visceral sensitivity. This action leads to increased peristaltic reflexes and improved bowel function, making it beneficial for patients with IBS-C and chronic constipation .
Clinical Applications
1. Irritable Bowel Syndrome (IBS)
this compound has been extensively studied for its efficacy in treating IBS symptoms, particularly in women. Clinical trials have demonstrated significant improvements in abdominal pain, bloating, and constipation compared to placebo. For instance:
- In a randomized controlled trial involving 2,135 patients, this compound showed superior efficacy for relief of IBS symptoms (33.7% vs. 24.2% responders) and abdominal discomfort (31.3% vs. 22.1%) during initial treatment phases .
- A meta-analysis of multiple trials indicated that this compound resulted in a 43.3% clinical response rate compared to 35.9% for placebo over the last four weeks of treatment .
2. Chronic Constipation
this compound is also indicated for chronic constipation. Studies have shown that it significantly improves stool frequency and consistency:
Study | This compound Efficacy | Placebo Efficacy | p-value |
---|---|---|---|
Study 1 | 39.4% improvement in constipation symptoms | 24.8% improvement | <0.0001 |
Study 2 | 52.5% reported relief from abdominal discomfort | 42.8% reported relief | <0.0001 |
In both studies, this compound demonstrated statistically significant improvements over placebo across various symptoms associated with chronic constipation .
Case Studies
Case Study: Efficacy in Women with IBS-C
A notable case study involved a cohort of women diagnosed with IBS-C who were treated with this compound over a 12-week period. The results indicated that:
- Week 1 Response Rate : 50.8% of patients reported satisfactory relief compared to 28.3% in the placebo group.
- Week 12 Response Rate : The satisfaction rate increased to 68.9% for this compound versus 53.8% for placebo, demonstrating sustained efficacy throughout the treatment period .
Case Study: Safety Profile
In examining the safety profile of this compound, adverse events were comparable between this compound and placebo groups, with headache being the most common side effect (12% vs. 11% for placebo). Serious adverse events were rare, affirming its relative safety when used appropriately .
Mecanismo De Acción
Tegaserod funciona como un estimulante de la motilidad al activar los receptores 5-HT4 en el sistema nervioso entérico del tracto gastrointestinal . Esta activación conduce a la liberación de neurotransmisores como el péptido relacionado con el gen de la calcitonina, que estimula el reflejo peristáltico y la secreción intestinal . Además, this compound inhibe la sensibilidad visceral, reduciendo así el dolor abdominal .
Compuestos Similares:
Prucaloprida: Otro agonista del receptor 5-HT4 utilizado para el estreñimiento crónico, pero con un perfil de seguridad diferente.
Unicidad de this compound: this compound es único en su acción dual como agonista del receptor 5-HT4 y antagonista del receptor 5-HT2B . Esta acción dual contribuye a su eficacia en el tratamiento del SII-E y su potencial en otras áreas terapéuticas como la investigación del cáncer .
Comparación Con Compuestos Similares
Lactulose: Used for chronic constipation but works through a different mechanism by drawing water into the bowel.
Prucalopride: Another 5-HT4 receptor agonist used for chronic constipation but with a different safety profile.
Uniqueness of Tegaserod: this compound is unique in its dual action as both a 5-HT4 receptor agonist and a 5-HT2B receptor antagonist . This dual action contributes to its effectiveness in treating IBS-C and its potential in other therapeutic areas such as cancer research .
Actividad Biológica
Tegaserod is a selective serotonin 5-HT4 receptor agonist primarily indicated for the treatment of constipation-predominant irritable bowel syndrome (IBS-C). This article explores the biological activity of this compound, focusing on its efficacy, mechanism of action, safety profile, and relevant clinical findings.
This compound acts as a partial agonist at the 5-HT4 receptors in the gastrointestinal tract, enhancing gastrointestinal motility and accelerating intestinal transit. This mechanism is crucial for alleviating symptoms associated with IBS-C, such as abdominal pain and constipation. The compound also influences the release of neurotransmitters that modulate gut motility and secretion, contributing to its therapeutic effects .
Efficacy in Clinical Trials
Several randomized controlled trials have demonstrated the efficacy of this compound in treating IBS-C. Key findings from these studies include:
- Improvement in Symptoms : In a pivotal trial involving 2,939 participants, this compound showed a clinical response rate of 43.3% compared to 35.9% for placebo (p < 0.001) during the last four weeks of treatment .
- Rapid Onset of Action : this compound provided significant relief from IBS symptoms within the first week of treatment, with improvements in abdominal discomfort and bloating observed as early as Day 3 .
- Quality of Life Enhancements : Patients receiving this compound reported greater satisfaction and improvements in quality of life compared to those on placebo, as measured by the IBS-QoL scale .
Table 1: Summary of Efficacy Outcomes
Outcome Measure | This compound (n=1,478) | Placebo (n=1,461) | p Value |
---|---|---|---|
Clinical response rate | 43.3% | 35.9% | <0.001 |
Relief of abdominal pain | 35.1% | 23.4% | <0.001 |
Improvement in stool frequency | ≥50% increase | - | <0.001 |
Overall treatment satisfaction | Higher | Lower | <0.05 |
Safety Profile
The safety profile of this compound has been extensively evaluated in clinical trials. Adverse events were generally comparable between this compound and placebo groups, with no significant cardiovascular events reported among patients with one or fewer cardiac risk factors . However, some studies indicated potential concerns regarding platelet aggregation at higher concentrations .
Table 2: Adverse Events Comparison
Adverse Event | This compound (%) | Placebo (%) |
---|---|---|
Headache | 8.5 | 7.0 |
Diarrhea | 6.0 | 4.5 |
Abdominal pain | 5.5 | 4.0 |
Nausea | 4.0 | 3.0 |
Case Studies and Real-World Evidence
In addition to clinical trial data, real-world evidence supports the efficacy and safety of this compound in managing IBS-C symptoms:
Propiedades
IUPAC Name |
1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBKZGMPCYNSLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
189188-57-6 (maleate) | |
Record name | Tegaserod [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045955 | |
Record name | Tegaserod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145158-71-0 | |
Record name | Tegaserod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145158-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tegaserod [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145158710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegaserod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.